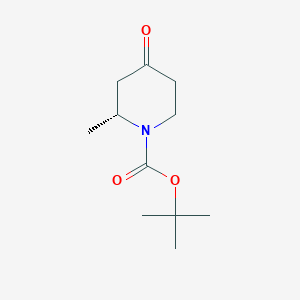

(R)-tert-Butyl 2-methyl-4-oxopiperidine-1-carboxylate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

tert-butyl (2R)-2-methyl-4-oxopiperidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H19NO3/c1-8-7-9(13)5-6-12(8)10(14)15-11(2,3)4/h8H,5-7H2,1-4H3/t8-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HQMYWQCBINPHBB-MRVPVSSYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC(=O)CCN1C(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1CC(=O)CCN1C(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H19NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30648732 | |

| Record name | tert-Butyl (2R)-2-methyl-4-oxopiperidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30648732 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

213.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

790667-43-5 | |

| Record name | tert-Butyl (2R)-2-methyl-4-oxopiperidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30648732 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Technical Guide to the Physical Properties of (R)-tert-Butyl 2-methyl-4-oxopiperidine-1-carboxylate and Related Compounds

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a summary of the available physical property data for key isomers of tert-butyl 2-methyl-4-oxopiperidine-1-carboxylate and related piperidone derivatives. Due to a lack of specific experimental data for the (R)-enantiomer, this guide presents information on closely related compounds to serve as a valuable reference point for researchers. Additionally, detailed, generalized experimental protocols for determining critical physical properties are provided.

Physical Property Data

| Property | (S)-tert-Butyl 2-methyl-4-oxopiperidine-1-carboxylate | N-Boc-4-piperidone (tert-Butyl 4-oxopiperidine-1-carboxylate) | Data Type |

| Molecular Formula | C₁₁H₁₉NO₃ | C₁₀H₁₇NO₃ | - |

| Molecular Weight | 213.27 g/mol [1] | 199.25 g/mol [2] | - |

| Melting Point | Not Available | 73-77 °C[3][4][5] | Experimental |

| Boiling Point | 298.8 ± 33.0 °C at 760 mmHg[1] | 336.77 °C (rough estimate)[4][6] | Experimental[1] / Estimated[4][6] |

| Density | 1.1 ± 0.1 g/cm³[1] | 1.1249 g/cm³ (rough estimate)[4][6] | Experimental[1] / Estimated[4][6] |

| Solubility | Not Available | Soluble in DMSO (≥10 mg/mL) and Ethanol (≥10 mg/mL). Sparingly soluble in PBS (pH 7.2) (1-10 mg/mL).[7] Slightly soluble in water and soluble in Methanol.[3][8] | Experimental |

Experimental Protocols

The following sections detail generalized, standard laboratory procedures for the determination of key physical properties of solid organic compounds.

Melting Point Determination

The melting point of a crystalline solid is a critical indicator of purity.[9] Pure compounds typically exhibit a sharp melting range of 1-2°C.[10] Impurities tend to lower and broaden the melting range.[11]

Apparatus:

-

Melting point apparatus (e.g., Mel-Temp or Thiele tube)[11]

-

Capillary tubes (sealed at one end)[12]

-

Mortar and pestle

-

Spatula

-

Thermometer

Procedure:

-

Sample Preparation: Ensure the sample is completely dry and finely powdered.[9] If necessary, grind the crystalline sample to a fine powder using a mortar and pestle.

-

Loading the Capillary Tube: Tap the open end of a capillary tube into the powdered sample to pack a small amount of material into the tube. The packed sample height should be approximately 1-2 mm.[10]

-

Apparatus Setup: Place the packed capillary tube into the heating block of the melting point apparatus.

-

Heating:

-

For an unknown compound, a rapid initial heating can be performed to determine an approximate melting range.[11]

-

For a more precise measurement, heat the sample at a slower rate, approximately 1-2°C per minute, as the temperature approaches the expected melting point.

-

-

Observation and Recording:

-

Record the temperature at which the first drop of liquid appears (the beginning of melting).

-

Record the temperature at which the last crystal melts (the completion of melting). This range is the melting point of the substance.[10]

-

Boiling Point Determination (for liquid compounds or low-melting solids)

The boiling point is the temperature at which the vapor pressure of a liquid equals the surrounding atmospheric pressure.[13]

Apparatus:

-

Small test tube or fusion tube

-

Capillary tube (sealed at one end)

-

Thermometer

-

Heating bath (e.g., Thiele tube with oil or a beaker of water on a hot plate)[13][14]

-

Clamps and stand

Procedure:

-

Sample Preparation: Place a small amount (a few milliliters) of the liquid sample into the small test tube.[14][15]

-

Capillary Inversion: Place the capillary tube, sealed end up, into the liquid in the test tube.[14][15]

-

Apparatus Assembly: Attach the test tube to a thermometer and immerse them in a heating bath.[13]

-

Heating: Gently and slowly heat the bath.[15]

-

Observation: As the liquid heats, air trapped in the capillary tube will bubble out. When the boiling point is reached, a rapid and continuous stream of bubbles will emerge from the open end of the capillary tube.[15]

-

Recording the Boiling Point: Remove the heat source and allow the apparatus to cool. The temperature at which the bubbling stops and the liquid is drawn back into the capillary tube is the boiling point of the sample.[13]

Solubility Determination

Solubility is a fundamental property that dictates a compound's behavior in various solvent systems, which is critical for applications in drug development and synthetic chemistry.[16]

Apparatus:

-

Small test tubes

-

Vortex mixer or shaker

-

Graduated pipettes or syringes

-

Analytical balance

-

A selection of solvents (e.g., water, ethanol, DMSO, acetone)

Procedure:

-

Qualitative Assessment:

-

Place a small, pre-weighed amount of the solid compound (e.g., 1-5 mg) into a series of test tubes.

-

To each tube, add a specific volume of a different solvent (e.g., 1 mL) in small portions, shaking vigorously after each addition.[17]

-

Observe whether the solid dissolves completely, is partially soluble, or is insoluble.[18] The general principle of "like dissolves like" can be a useful guide, where polar compounds tend to dissolve in polar solvents and non-polar compounds in non-polar solvents.[16][18]

-

-

Quantitative Determination (Shake-Flask Method):

-

Add an excess amount of the solid solute to a known volume of the solvent in a sealed flask.[19]

-

Agitate the mixture at a constant temperature until equilibrium is reached (this can take several hours to days).[19]

-

Separate the undissolved solid from the saturated solution by filtration or centrifugation.

-

Determine the concentration of the solute in the clear supernatant using a suitable analytical technique (e.g., UV-Vis spectroscopy, HPLC, or gravimetric analysis after solvent evaporation).[19]

-

Visualizations

The following diagram illustrates a generalized workflow for determining the melting point of a solid organic compound.

Caption: Workflow for Melting Point Determination.

References

- 1. CAS#:790667-49-1 | (S)-2-Methyl-4-oxopiperidine-1-carboxylic acid tert-butyl ester | Chemsrc [chemsrc.com]

- 2. CAS Common Chemistry [commonchemistry.cas.org]

- 3. N-(tert-Butoxycarbonyl)-4-piperidone CAS#: 79099-07-3 [m.chemicalbook.com]

- 4. chembk.com [chembk.com]

- 5. N-(tert-Butoxycarbonyl)-4-piperidone | 79099-07-3 [amp.chemicalbook.com]

- 6. chembk.com [chembk.com]

- 7. caymanchem.com [caymanchem.com]

- 8. lookchem.com [lookchem.com]

- 9. uomus.edu.iq [uomus.edu.iq]

- 10. chm.uri.edu [chm.uri.edu]

- 11. SSERC | Melting point determination [sserc.org.uk]

- 12. Determination of Melting Point [unacademy.com]

- 13. vijaynazare.weebly.com [vijaynazare.weebly.com]

- 14. cdn.juniata.edu [cdn.juniata.edu]

- 15. Boiling Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]

- 16. chem.ws [chem.ws]

- 17. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 18. education.com [education.com]

- 19. researchgate.net [researchgate.net]

(R)-tert-Butyl 2-methyl-4-oxopiperidine-1-carboxylate chemical structure

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical structure, properties, and synthesis of (R)-tert-Butyl 2-methyl-4-oxopiperidine-1-carboxylate. This chiral heterocyclic compound is a valuable building block in medicinal chemistry and drug development. This document includes detailed information on its chemical identifiers, physical and spectral properties, and a representative experimental protocol for its synthesis, compiled from various scientific sources. The guide is intended to serve as a practical resource for researchers and professionals engaged in the design and synthesis of novel therapeutic agents.

Chemical Structure and Identifiers

This compound is a piperidine derivative characterized by a tert-butoxycarbonyl (Boc) protecting group on the nitrogen atom, a methyl group at the 2-position with (R)-stereochemistry, and a ketone at the 4-position.

| Identifier | Value |

| IUPAC Name | tert-butyl (2R)-2-methyl-4-oxopiperidine-1-carboxylate |

| CAS Number | 790667-43-5 |

| Molecular Formula | C₁₁H₁₉NO₃ |

| Molecular Weight | 213.27 g/mol |

| SMILES | CC1CC(=O)CCN1C(=O)OC(C)(C)C |

| InChI Key | HQMYWQCBINPHBB-VIFPVBSRSA-N |

Physicochemical Data

The following table summarizes the key physicochemical properties of this compound.

| Property | Value | Source |

| Appearance | Solid-Liquid Mixture | [1] |

| Boiling Point | 298.7 °C at 760 mmHg | [1] |

| Purity | >97% | [1] |

| Storage Temperature | Room Temperature | [1] |

Spectroscopic Data

While specific spectra for the (R)-enantiomer are not publicly available in detail, typical spectroscopic data for similar N-Boc protected piperidone structures are provided for reference. Commercial suppliers may provide specific analytical data upon request.[2]

Representative ¹H NMR Data (CDCl₃, 300 MHz) for a similar dimethylated piperidone: [3]

-

δ 3.73 (t, 2H)

-

δ 3.43 (br s, 2H)

-

δ 2.49 (t, 2H)

-

δ 1.49 (s, 9H)

-

δ 1.13 (s, 6H)

Note: The chemical shifts for the target molecule will differ due to the specific substitution pattern.

Experimental Protocols: Enantioselective Synthesis

Below is a conceptual workflow based on known methodologies for the synthesis of chiral piperidones.

Caption: Conceptual workflow for the enantioselective synthesis of the target compound.

Representative, Non-Enantioselective Synthesis of a Substituted N-Boc-4-piperidone:

The following protocol describes the synthesis of a 2,2-dimethyl analog, which illustrates the general steps of alkylation of an N-Boc-4-piperidone precursor.[3]

Materials:

-

N-tert-butoxycarbonyl-4-piperidone

-

Tetrahydrofuran (THF)

-

Sodium hydride (60% dispersion in mineral oil)

-

Iodomethane

-

Diethyl ether

-

Water

-

Brine

-

Anhydrous sodium sulfate

-

Hexanes

-

Ethyl acetate

Procedure:

-

Dissolve N-tert-butoxycarbonyl-4-piperidone (5 g, 25 mmol) in THF (100 mL) in a round-bottom flask and cool the solution to 0 °C in an ice bath.

-

Carefully add sodium hydride (2.10 g, 53 mmol, 60% dispersion in mineral oil) to the cooled solution in one portion. Stir the resulting mixture for 10 minutes.

-

Slowly add iodomethane to the reaction mixture.

-

Allow the reaction to gradually warm to room temperature and continue stirring overnight (approximately 12 hours).

-

After the reaction is complete, concentrate the mixture under reduced pressure to remove the solvent.

-

Partition the residue between diethyl ether and water.

-

Separate the organic layer and back-extract the aqueous layer with additional diethyl ether.

-

Combine the organic extracts and wash sequentially with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain a crude solid.

-

Triturate the solid with a 4% ethyl acetate in hexanes solution (50 mL) to afford the purified product.

Signaling Pathways and Applications

This compound and its derivatives are key intermediates in the synthesis of various biologically active molecules. The piperidine scaffold is a common motif in many pharmaceuticals, and the specific stereochemistry and functional groups of this compound make it a valuable precursor for targeting a range of biological pathways.

The logical relationship for its application in drug discovery is outlined below:

Caption: Logical workflow for the utilization of the title compound in drug discovery.

Safety Information

Appropriate safety precautions should be taken when handling this chemical. It is intended for research purposes only. For detailed safety information, refer to the Material Safety Data Sheet (MSDS) provided by the supplier.

Conclusion

This compound is a synthetically useful chiral building block for the development of new chemical entities. This guide provides essential information for its use in a research and development setting. While a specific enantioselective synthesis protocol is not widely published, the provided information on its properties and general synthetic strategies offers a solid foundation for its application in organic synthesis and medicinal chemistry.

References

A Technical Guide to (R)-tert-Butyl 2-methyl-4-oxopiperidine-1-carboxylate (CAS: 790667-43-5)

For: Researchers, Scientists, and Drug Development Professionals

Introduction

(R)-tert-Butyl 2-methyl-4-oxopiperidine-1-carboxylate is a chiral heterocyclic compound of significant interest in medicinal chemistry and pharmaceutical development. As a functionalized piperidine derivative, it serves as a valuable chiral building block in asymmetric synthesis.[1] The piperidine ring is a prevalent scaffold in many approved drugs, and the specific stereochemistry and functional groups of this molecule make it a crucial intermediate for creating complex and stereospecific active pharmaceutical ingredients (APIs). Its application is particularly noted in the development of novel therapeutics, including those with potential anti-inflammatory and anti-viral properties.[] This document provides a comprehensive technical overview of its properties, applications, and representative synthetic considerations.

Physicochemical and Safety Data

The fundamental properties of this compound are summarized below. This data is essential for its proper handling, storage, and use in experimental settings.

Physical and Chemical Properties

| Property | Value | Reference |

| CAS Number | 790667-43-5 | |

| IUPAC Name | tert-butyl (2R)-2-methyl-4-oxo-1-piperidinecarboxylate | |

| Molecular Formula | C₁₁H₁₉NO₃ | [][3][4] |

| Molecular Weight | 213.27 g/mol | [][3] |

| Appearance | Solid / Powder | |

| Purity | Typically ≥95% - 98% | [3] |

| InChI Key | HQMYWQCBINPHBB-MRVPVSSYSA-N | [3] |

| Storage Conditions | Inert atmosphere, 2-8°C |

Safety and Handling Information

This compound should be handled with care, following standard laboratory safety procedures. Key GHS hazard information is provided below.

| Category | Information | Reference |

| Signal Word | Warning | |

| Hazard Statements | H302: Harmful if swallowedH315: Causes skin irritationH319: Causes serious eye irritation | [5] |

| Precautionary Codes | P261, P305+P351+P338 |

Handling Recommendations: Use in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Avoid inhalation of dust and direct contact with skin and eyes.

Role in Pharmaceutical Synthesis

The strategic importance of this molecule lies in its structure. The N-Boc protecting group provides stability and allows for controlled reactions, while the ketone functionality offers a site for further chemical modification, such as reductive amination or olefination. The chiral center at the C-2 position is critical for developing stereochemically pure drugs, which can significantly improve efficacy and reduce off-target side effects.

This intermediate is a key component in the synthesis of complex target molecules. Its utility is analogous to other substituted piperidines used in the synthesis of kinase inhibitors and other advanced therapeutics.

Caption: Logical role of the title compound as a key chiral intermediate.

Representative Synthetic Workflow & Protocols

While specific industrial synthesis routes are often proprietary, a generalized workflow can be constructed based on common organic chemistry transformations for related piperidine structures.[6] The synthesis typically involves the formation of the protected piperidine ring followed by stereoselective functionalization.

Caption: A generalized workflow for the synthesis of the target compound.

Experimental Protocol: Oxidation of N-Boc-(R)-2-methyl-4-hydroxypiperidine

This section provides a representative, detailed methodology for a key transformation: the oxidation of the corresponding alcohol precursor to the target ketone. This method is illustrative and may require optimization based on substrate and scale.

Objective: To synthesize this compound from its 4-hydroxy precursor.

Materials:

-

N-Boc-(R)-2-methyl-4-hydroxypiperidine (1.0 eq)

-

Dichloromethane (DCM, anhydrous, 10-20 volumes)

-

Dess-Martin Periodinane (DMP) (1.2 - 1.5 eq)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

Procedure:

-

A solution of N-Boc-(R)-2-methyl-4-hydroxypiperidine in anhydrous dichloromethane is prepared in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

-

The solution is cooled to 0°C using an ice bath.

-

Dess-Martin Periodinane is added portion-wise to the stirred solution over 15-20 minutes, ensuring the internal temperature does not rise significantly.

-

The reaction mixture is allowed to warm to room temperature and stirred for 2-4 hours. Reaction progress is monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Upon completion, the reaction is quenched by the addition of a 1:1 mixture of saturated aqueous NaHCO₃ and saturated aqueous Na₂S₂O₃. The mixture is stirred vigorously for 30 minutes until both layers become clear.

-

The organic layer is separated, and the aqueous layer is extracted twice with dichloromethane.

-

The combined organic layers are washed with brine, dried over anhydrous MgSO₄, filtered, and concentrated under reduced pressure to yield the crude product.

-

The crude residue is purified by flash column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to afford the pure this compound.

Conclusion

This compound is a high-value chemical intermediate with significant applications in modern drug discovery. Its defined stereochemistry and versatile functional groups make it an essential building block for the synthesis of complex pharmaceutical agents. The data and protocols presented in this guide offer a technical foundation for researchers and scientists working to leverage this compound in the development of next-generation therapeutics.

References

- 1. 790667-43-5 | this compound | Ketones | Ambeed.com [ambeed.com]

- 3. This compound [cymitquimica.com]

- 4. 790667-43-5 | (R)-2-Methyl-4-oxo-piperidine-1-carboxylic acid tert-butyl ester - Capot Chemical [capotchem.com]

- 5. tert-Butyl 3-methyl-4-oxopiperidine-1-carboxylate | C11H19NO3 | CID 22644642 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

Technical Guide: (R)-tert-Butyl 2-methyl-4-oxopiperidine-1-carboxylate

Audience: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of (R)-tert-butyl 2-methyl-4-oxopiperidine-1-carboxylate, a chiral piperidine derivative of significant interest in medicinal chemistry and pharmaceutical development. This document details its physicochemical properties, outlines a representative synthetic protocol for a related isomer, and illustrates its role as a key building block in the synthesis of complex molecules.

Physicochemical and Structural Data

This compound is a functionalized heterocyclic compound. The presence of a chiral center, a ketone, and a Boc-protected amine makes it a versatile intermediate for asymmetric synthesis.

| Property | Data | Reference |

| Molecular Weight | 213.27 g/mol | [1][2] |

| Molecular Formula | C₁₁H₁₉NO₃ | [1] |

| CAS Number | 790667-43-5 | [3] |

| Density (S-enantiomer) | 1.1 ± 0.1 g/cm³ | [1] |

| Boiling Point (S-enantiomer) | 298.8 ± 33.0 °C at 760 mmHg | [1] |

| Canonical SMILES | C[C@H]1CC(=O)CCN1C(=O)OC(C)(C)C | |

| Storage Conditions | Inert atmosphere, 2-8°C |

Note: Density and boiling point data are for the (S)-enantiomer and are expected to be identical for the (R)-enantiomer.

Application in Drug Discovery

Piperidine scaffolds are prevalent in a vast number of pharmaceuticals due to their favorable physicochemical properties, which can impart improved potency, selectivity, and pharmacokinetic profiles. Boc-protected piperidines, such as the title compound, are crucial intermediates in the synthesis of these therapeutic agents. The methyl group at the 2-position introduces a chiral center, allowing for the stereoselective synthesis of drug candidates, which is critical for optimizing efficacy and minimizing off-target effects.

For instance, the related isomer, tert-butyl 4-methyl-3-oxopiperidine-1-carboxylate, is a documented intermediate in the synthesis of CP-690550, a potent inhibitor of the Janus kinase 3 (Jak3) enzyme, used in the treatment of autoimmune diseases.[4] This highlights the role of substituted oxopiperidines as key structural motifs for high-value therapeutic targets.

Caption: Role of chiral piperidines in drug synthesis.

Experimental Protocols: Synthesis of a Representative Piperidine Intermediate

Overall Synthetic Scheme: 4-Methylpyridinium → 1-Benzyl-3-hydroxy-4-methylpyridinium chloride → N-Benzyl-3-hydroxy-4-methylpiperidine → N-Benzyl-3-oxo-4-methylpiperidine → tert-Butyl 4-methyl-3-oxopiperidine-1-carboxylate.

Step 1: N-Benzylation

-

Reaction: SN2 substitution of 4-methylpyridinium with benzyl chloride.

-

Purpose: To install a temporary protecting group on the nitrogen atom, which also activates the ring for subsequent reduction.

Step 2: Pyridinium Ring Reduction

-

Reagent: Sodium borohydride (NaBH₄).

-

Reaction: Reduction of the N-benzyl-3-hydroxy-4-methylpyridinium salt to the corresponding piperidine.

-

Purpose: To convert the aromatic pyridinium ring into a saturated piperidine scaffold.

Step 3: Oxidation of the Secondary Alcohol

-

Reagent: Jones reagent (CrO₃ in sulfuric acid).

-

Reaction: Oxidation of the 3-hydroxy group to a 3-oxo (ketone) functionality.

-

Purpose: To introduce the ketone moiety, a key functional handle for further modifications.

Step 4: Debenzylation and Boc Protection

-

Reagents: Palladium on carbon (Pd/C) catalyst with H₂ for debenzylation, followed by acylation with di-tert-butyl dicarbonate ((Boc)₂O).

-

Reaction: Hydrogenolysis to remove the N-benzyl group, followed by protection of the resulting secondary amine with a tert-butyloxycarbonyl (Boc) group.

-

Purpose: To remove the temporary benzyl group and install the widely used Boc protecting group, yielding the final target intermediate.

This efficient approach reportedly achieves a high total yield.[4]

Caption: Synthesis workflow for a functionalized piperidine.

References

- 1. CAS#:790667-49-1 | (S)-2-Methyl-4-oxopiperidine-1-carboxylic acid tert-butyl ester | Chemsrc [chemsrc.com]

- 2. tert-Butyl 3-methyl-4-oxopiperidine-1-carboxylate | C11H19NO3 | CID 22644642 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 790667-43-5|this compound|BLD Pharm [bldpharm.com]

- 4. researchgate.net [researchgate.net]

(R)-tert-Butyl 2-methyl-4-oxopiperidine-1-carboxylate synthesis overview

An in-depth technical guide on the synthesis of (R)-tert-Butyl 2-methyl-4-oxopiperidine-1-carboxylate is presented for researchers, scientists, and drug development professionals. This document outlines a viable synthetic pathway, providing detailed experimental protocols and quantitative data to facilitate its practical application.

Synthesis Overview

The synthesis of this compound can be effectively achieved through a multi-step process. A common and practical approach involves the initial synthesis of the racemic compound, followed by chiral resolution to isolate the desired (R)-enantiomer. This method allows for the use of readily available starting materials and established chemical transformations.

The key stages of the synthesis are:

-

Synthesis of Racemic tert-Butyl 2-methyl-4-oxopiperidine-1-carboxylate: This is typically achieved through a conjugate addition reaction, followed by cyclization and protection of the amine.

-

Chiral Resolution: The racemic mixture is resolved using a chiral resolving agent to selectively crystallize one enantiomer, allowing for the isolation of the (R)-enantiomer.

Experimental Protocols

Synthesis of Racemic tert-Butyl 2-methyl-4-oxopiperidine-1-carboxylate

This procedure involves the synthesis of the racemic mixture, which serves as the precursor for the chiral resolution.

Step 1a: Synthesis of 4-(tert-Butoxycarbonylamino)but-2-enoic acid

-

To a solution of β-aminocrotonic acid (1 equivalent) in a suitable solvent such as a mixture of dioxane and water, add sodium bicarbonate (2.5 equivalents).

-

Cool the mixture to 0 °C and add di-tert-butyl dicarbonate (Boc anhydride, 1.1 equivalents) portion-wise.

-

Allow the reaction to warm to room temperature and stir for 12-18 hours.

-

Acidify the reaction mixture with a cooled aqueous solution of sodium bisulfate to a pH of approximately 2-3.

-

Extract the product with ethyl acetate. The organic layers are then combined, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield the crude product.

Step 1b: Cyclization to form N-Boc-2-methyl-4-oxopiperidine

-

The crude 4-(tert-butoxycarbonylamino)but-2-enoic acid is dissolved in a suitable solvent like dichloromethane.

-

Activate the carboxylic acid using a coupling reagent such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).

-

The reaction is typically stirred at room temperature for 24-48 hours to facilitate the intramolecular cyclization.

-

The reaction mixture is filtered to remove any solid byproducts (e.g., dicyclohexylurea if DCC is used).

-

The filtrate is washed successively with dilute acid (e.g., 1M HCl), saturated sodium bicarbonate solution, and brine.

-

The organic layer is dried over anhydrous sodium sulfate and concentrated in vacuo. The crude product is then purified by column chromatography on silica gel to afford racemic tert-butyl 2-methyl-4-oxopiperidine-1-carboxylate.

Chiral Resolution of Racemic tert-Butyl 2-methyl-4-oxopiperidine-1-carboxylate

This protocol describes a general method for the resolution of a racemic ketone using a chiral resolving agent, such as a derivative of tartaric acid.

-

Dissolve the racemic tert-butyl 2-methyl-4-oxopiperidine-1-carboxylate (1 equivalent) in a suitable hot solvent, such as isopropanol or acetone.

-

In a separate flask, dissolve a chiral resolving agent, for example, (R,R)-(-)-O,O'-dibenzoyl-L-tartaric acid (0.5 equivalents), in the same hot solvent.

-

Slowly add the solution of the resolving agent to the solution of the racemic piperidone.

-

Allow the mixture to cool slowly to room temperature, and then cool further in an ice bath to promote crystallization of the diastereomeric salt.

-

Collect the crystals by filtration and wash with a small amount of cold solvent. This first crop of crystals will be enriched in one diastereomer.

-

The enantiomeric purity of the crystalline salt can be improved by recrystallization from the same solvent.

-

To recover the desired enantiomer, treat the diastereomeric salt with a base, such as aqueous sodium bicarbonate, to neutralize the tartaric acid derivative.

-

Extract the free this compound with a suitable organic solvent like ethyl acetate.

-

Wash the organic extract with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the enantiomerically enriched product.

-

The enantiomeric excess (ee) of the final product should be determined using chiral HPLC or NMR analysis with a chiral shift reagent.

Data Presentation

The following table summarizes the expected quantitative data for the synthesis of this compound. The values are indicative and may vary based on specific experimental conditions and scale.

| Step | Reactants | Product | Yield (%) | Purity/ee (%) |

| 1a: Boc Protection | β-aminocrotonic acid, Di-tert-butyl dicarbonate | 4-(tert-Butoxycarbonylamino)but-2-enoic acid | 85-95 | >95 |

| 1b: Cyclization | 4-(tert-Butoxycarbonylamino)but-2-enoic acid, DCC, DMAP | Racemic tert-butyl 2-methyl-4-oxopiperidine-1-carboxylate | 60-75 | >98 (racemic) |

| 2: Chiral Resolution | Racemic N-Boc-2-methyl-4-oxopiperidone, (R,R)-(-)-O,O'-dibenzoyl-L-tartaric acid | This compound | 30-40* | >99 ee |

* Yield is for the resolved (R)-enantiomer based on the initial amount of racemate.

Mandatory Visualization

The following diagrams illustrate the synthetic workflow for obtaining this compound.

Caption: Overall synthetic workflow from starting materials to the final (R)-enantiomer.

Caption: Step-by-step experimental workflow for synthesis and resolution.

The Ascendancy of Chiral Piperidine Scaffolds in Modern Drug Discovery

A Technical Guide for Researchers and Drug Development Professionals

The piperidine ring, a saturated six-membered heterocycle containing a nitrogen atom, stands as one of the most ubiquitous structural motifs in pharmaceuticals. Its prevalence stems from its ability to serve as a versatile scaffold, conferring favorable physicochemical properties such as aqueous solubility and the capacity to engage in crucial hydrogen bonding interactions with biological targets. The introduction of chirality to the piperidine core unlocks a third dimension of structural diversity, enabling highly specific and potent interactions with chiral biological macromolecules like enzymes and receptors. This guide delves into the synthesis, application, and therapeutic significance of chiral piperidine scaffolds, providing a technical overview for professionals in the field of drug discovery.

Synthetic Strategies for Chiral Piperidine Cores

The enantioselective synthesis of substituted piperidines is a cornerstone of modern medicinal chemistry. A multitude of strategies have been developed to control the stereochemistry of these valuable building blocks. Key approaches include the use of chiral pools, asymmetric catalysis, and enzymatic resolutions.

One prevalent method involves the asymmetric hydrogenation of pyridine derivatives. This approach allows for the direct formation of enantiomerically enriched piperidines from readily available starting materials.

Experimental Protocol: Asymmetric Hydrogenation of a Pyridine Derivative

This protocol outlines a general procedure for the asymmetric hydrogenation of a substituted pyridine to yield a chiral piperidine, a common transformation in pharmaceutical synthesis.

Materials:

-

Substituted Pyridine Derivative (1.0 eq)

-

[Rh(COD)Cl]2 (0.5 mol%)

-

Chiral Phosphine Ligand (e.g., (R)-BINAP) (1.1 mol%)

-

Methanol (solvent)

-

Hydrogen Gas (H2)

-

Inert atmosphere (Argon or Nitrogen)

-

High-pressure autoclave

Procedure:

-

Catalyst Preparation: In a glovebox under an inert atmosphere, a reaction vessel is charged with [Rh(COD)Cl]2 and the chiral phosphine ligand. Anhydrous, degassed methanol is added, and the mixture is stirred at room temperature for 30 minutes to form the active catalyst complex.

-

Reaction Setup: The substituted pyridine derivative is dissolved in methanol and added to the reaction vessel.

-

Hydrogenation: The autoclave is sealed and purged several times with hydrogen gas. The pressure is then raised to the desired level (e.g., 50 atm), and the reaction is stirred at a specific temperature (e.g., 40°C).

-

Monitoring: The reaction progress is monitored by techniques such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed.

-

Workup and Purification: Upon completion, the autoclave is carefully depressurized. The solvent is removed under reduced pressure. The resulting residue is then purified using column chromatography on silica gel to isolate the enantiomerically enriched piperidine product.

-

Chiral Analysis: The enantiomeric excess (ee) of the product is determined using chiral HPLC or Supercritical Fluid Chromatography (SFC).

Logical Workflow for Chiral Piperidine Synthesis

The following diagram illustrates a typical workflow for the development and execution of an asymmetric synthesis for a chiral piperidine scaffold.

Caption: Workflow for asymmetric synthesis of chiral piperidines.

Case Study: Solifenacin and the Muscarinic M3 Receptor

Solifenacin is a competitive muscarinic receptor antagonist used for the treatment of overactive bladder. Its structure features a (R)-quinuclidin-3-yl moiety and a (S)-1-phenyl-1,2,3,4-tetrahydroisoquinoline core, but the principles of chiral recognition are highly relevant. For the purpose of this guide, we will consider its interaction with the M3 receptor as an example of a chiral molecule targeting a G-protein coupled receptor (GPCR). The specific stereochemistry is crucial for its high affinity and selectivity.

Signaling Pathway of Muscarinic M3 Receptor Antagonism

The M3 muscarinic receptor is primarily coupled to the Gq G-protein. Its activation leads to a cascade that results in smooth muscle contraction. Solifenacin, as an antagonist, blocks this pathway.

Caption: Antagonism of the M3 muscarinic receptor signaling pathway.

Quantitative Data: Structure-Activity Relationship (SAR)

The affinity of muscarinic antagonists for different receptor subtypes (M1-M5) is a critical determinant of their therapeutic window. The following table presents hypothetical, yet representative, binding affinity data for a series of chiral piperidine-based muscarinic antagonists, illustrating the impact of stereochemistry and substitution on receptor affinity.

| Compound | Stereocenter | R Group | M1 Ki (nM) | M2 Ki (nM) | M3 Ki (nM) |

| 1a | (R) | Methyl | 15.2 | 89.5 | 2.1 |

| 1b | (S) | Methyl | 175.4 | 950.2 | 25.3 |

| 2a | (R) | Ethyl | 12.8 | 75.1 | 1.8 |

| 2b | (S) | Ethyl | 150.6 | 899.6 | 21.8 |

| 3a | (R) | Isopropyl | 25.3 | 150.8 | 5.4 |

| 3b | (S) | Isopropyl | 290.1 | >1000 | 58.1 |

Data is representative and for illustrative purposes.

This data clearly shows that the (R)-enantiomer consistently exhibits significantly higher affinity for the M3 receptor compared to the (S)-enantiomer, highlighting the critical role of stereochemistry in molecular recognition.

Conclusion

The chiral piperidine scaffold remains a privileged structure in drug design, offering a robust framework for constructing potent and selective therapeutic agents. The ability to precisely control stereochemistry through advanced synthetic methods allows for the fine-tuning of pharmacological activity, leading to improved efficacy and reduced off-target effects. As our understanding of molecular recognition deepens, the strategic application of chiral piperidines will undoubtedly continue to yield novel medicines for a wide range of diseases. The continuous development of innovative synthetic methodologies and a thorough understanding of the target biology are paramount to fully exploiting the potential of this remarkable scaffold.

A Technical Guide to (R)-tert-Butyl 2-methyl-4-oxopiperidine-1-carboxylate: A Core Scaffold in Modern Medicinal Chemistry

Abstract

The piperidine ring is a privileged scaffold in medicinal chemistry, appearing in a vast number of FDA-approved drugs due to its favorable physicochemical properties and ability to serve as a versatile template for engaging with biological targets. Within this class, chiral substituted piperidones represent high-value building blocks that enable the stereocontrolled synthesis of complex molecules. This technical guide focuses on the significance of (R)-tert-Butyl 2-methyl-4-oxopiperidine-1-carboxylate, a key chiral intermediate. We will explore its asymmetric synthesis, its pivotal role as a precursor in the development of targeted therapeutics, particularly Janus Kinase (JAK) inhibitors, and the underlying biological pathways these agents modulate. This document is intended for researchers, chemists, and drug development professionals engaged in the design and synthesis of novel therapeutics.

Introduction: The Prominence of Chiral Piperidines

The piperidine moiety is one of the most ubiquitous heterocyclic scaffolds in modern pharmaceuticals. Its three-dimensional, saturated structure allows for the precise spatial orientation of substituents, which is critical for optimizing interactions with complex protein binding sites. Furthermore, the piperidine nitrogen can serve as a basic handle to improve aqueous solubility and pharmacokinetic properties.

When stereochemistry is introduced, as in this compound, the utility of the scaffold is significantly enhanced. The defined (R)-configuration at the C2 position allows for enantioselective synthesis, which is crucial for developing drugs with improved potency and reduced off-target side effects. The 4-oxo group provides a reactive handle for a variety of chemical transformations, such as reductive amination, to introduce further diversity. The tert-butyloxycarbonyl (Boc) protecting group on the nitrogen ensures stability and allows for controlled, regioselective reactions. This combination of features makes it an ideal starting material for constructing complex, poly-substituted piperidine cores found in many kinase inhibitors.

Asymmetric Synthesis of the Chiral Building Block

The enantioselective synthesis of 2-substituted 4-piperidones is a key challenge in organic chemistry. A plausible and efficient method involves a double aza-Michael reaction using a chiral amine auxiliary. This approach builds the piperidone core while simultaneously setting the desired stereocenter.

Caption: Proposed asymmetric synthesis workflow for the title compound.

A concise and high-yield double aza-Michael reaction can be used to access chiral 2-substituted 4-piperidone building blocks from divinyl ketones[1]. Subsequent protection of the piperidine nitrogen with a Boc group yields the final product.

Quantitative Synthetic Data (Analogous Reactions)

Direct quantitative data for the synthesis of the title compound is not widely published. The following table summarizes representative data from analogous synthetic transformations for chiral piperidone synthesis and N-Boc protection, providing an expected range for yield and stereoselectivity.

| Step | Reaction Type | Substrate | Reagent/Catalyst | Yield (%) | Enantiomeric Excess (e.e.) / Diastereomeric Ratio (d.r.) | Reference |

| 1 | Double Aza-Michael Addition | Divinyl Ketone | Chiral Amine | 75 - 95 | >95% d.r. | [1] |

| 2 | N-Boc Protection | Secondary Amine (Piperidine) | Di-tert-butyl dicarbonate ((Boc)₂O) | 95 - 99 | Not Applicable | [2] |

Application in Medicinal Chemistry: Synthesis of Kinase Inhibitors

The this compound scaffold is an ideal precursor for the synthesis of complex molecules, most notably Janus Kinase (JAK) inhibitors. The 4-oxo position is readily functionalized, often via reductive amination, to couple the piperidine core with the hinge-binding heterocyclic moiety of the inhibitor. Drugs like Tofacitinib, a potent JAK inhibitor used to treat rheumatoid arthritis, feature a related substituted piperidine core, underscoring the importance of this structural class[3][4][5][6].

Detailed Experimental Protocol: Representative Reductive Amination

The following is a representative protocol for the reductive amination of a 4-piperidone, a key step in synthesizing many kinase inhibitors. This protocol is based on established laboratory procedures for similar transformations[2][7][8][9].

Reaction: Reductive amination of this compound with a primary amine (e.g., 4-aminopyrrolo[2,3-d]pyrimidine).

Materials:

-

This compound (1.0 equiv)

-

Primary Amine (e.g., 4-aminopyrrolo[2,3-d]pyrimidine) (1.1 equiv)

-

Sodium triacetoxyborohydride (STAB) (1.5 equiv)

-

Acetic Acid (catalytic amount)

-

Dichloromethane (DCM), anhydrous

Procedure:

-

To an oven-dried round-bottom flask under a nitrogen atmosphere, add this compound (1.0 equiv) and the primary amine (1.1 equiv).

-

Dissolve the reactants in anhydrous DCM (approx. 0.1 M concentration).

-

Add a catalytic amount of glacial acetic acid (e.g., 0.1 equiv) to the mixture to facilitate imine formation. Stir at room temperature for 1-2 hours.

-

Monitor the formation of the imine intermediate by TLC or LC-MS.

-

Once imine formation is significant, add sodium triacetoxyborohydride (STAB) (1.5 equiv) portion-wise to the reaction mixture at room temperature. Caution: Gas evolution may occur.

-

Stir the reaction for 12-24 hours at room temperature. Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

-

Upon completion, carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the desired N-substituted piperidine product.

Biological Context: The JAK-STAT Signaling Pathway

Janus kinases (JAKs) are a family of intracellular tyrosine kinases (comprising JAK1, JAK2, JAK3, and TYK2) that play a critical role in signal transduction for a wide array of cytokines, interferons, and hormones[10][11][12]. This signaling cascade, known as the JAK-STAT pathway, is central to regulating immune function, cell proliferation, and inflammation[11][13].

The pathway is activated when a cytokine binds to its specific receptor on the cell surface, leading to the activation of receptor-associated JAKs.[10][14] Activated JAKs then phosphorylate tyrosine residues on the receptor, creating docking sites for Signal Transducer and Activator of Transcription (STAT) proteins.[12][14] Recruited STATs are subsequently phosphorylated by the JAKs, causing them to dimerize and translocate into the nucleus, where they bind to DNA and regulate the transcription of target genes involved in the inflammatory response.[14]

In autoimmune diseases such as rheumatoid arthritis, the JAK-STAT pathway is persistently activated, leading to chronic inflammation and tissue damage[10][13]. Therefore, inhibiting JAKs is a key therapeutic strategy to block this pathological signaling and alleviate disease symptoms[15][16][17].

Visualization of the JAK-STAT Pathway and Inhibition

The following diagram illustrates the mechanism of the JAK-STAT signaling pathway and the point of intervention for a kinase inhibitor derived from the chiral piperidine scaffold.

Caption: The JAK-STAT signaling pathway and its inhibition by a targeted drug.

Conclusion

This compound is a quintessential example of a high-value chiral building block in modern medicinal chemistry. Its stereodefined structure and versatile functional handles make it an invaluable starting point for the asymmetric synthesis of complex pharmaceutical agents. While its direct application may not be broadly documented, its structural motifs are central to the design of potent and selective therapeutics, particularly in the competitive field of kinase inhibitors. The ability to construct molecules that precisely target dysregulated biological pathways, such as the JAK-STAT cascade, highlights the critical importance of such foundational chiral scaffolds in the ongoing quest for safer and more effective medicines.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. A One-Pot Selective Synthesis of N-Boc Protected Secondary Amines: Tandem Direct Reductive Amination/N-Boc Protection - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. jmnc.samipubco.com [jmnc.samipubco.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. gctlc.org [gctlc.org]

- 10. mdpi.com [mdpi.com]

- 11. The role of JAK/STAT signaling pathway and its inhibitors in diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. onclive.com [onclive.com]

- 13. tandfonline.com [tandfonline.com]

- 14. researchgate.net [researchgate.net]

- 15. Janus kinase inhibitor - Wikipedia [en.wikipedia.org]

- 16. JAK Inhibitors for Rheumatoid Arthritis [webmd.com]

- 17. JAK Inhibition: Blocking Cytokine Signaling in Cancer Cells - Personalized Medicine in Oncology [personalizedmedonc.com]

Technical Guide: Spectroscopic and Synthetic Overview of (R)-tert-Butyl 2-methyl-4-oxopiperidine-1-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Physicochemical Properties

| Property | Value |

| CAS Number | 790667-43-5[1] |

| Molecular Formula | C₁₁H₁₉NO₃ |

| Molecular Weight | 213.27 g/mol [2] |

Spectroscopic Data Summary

The following tables summarize the expected spectroscopic data for (R)-tert-Butyl 2-methyl-4-oxopiperidine-1-carboxylate. The data is inferred from the known spectral characteristics of the parent compound, tert-butyl 4-oxopiperidine-1-carboxylate (N-Boc-4-piperidone). The introduction of a methyl group at the C-2 position is expected to introduce characteristic signals in the NMR spectra and have a minor influence on the IR and mass spectra.

¹H NMR Spectroscopy (Predicted)

The ¹H NMR spectrum is predicted based on the spectrum of N-Boc-4-piperidone[3]. The key differences will be the appearance of a doublet for the methyl group and a multiplet for the adjacent proton at C-2.

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~4.1 | m | 1H | -CH(CH₃)- |

| ~3.8 | m | 2H | -N-CH₂- (axial) |

| ~3.2 | m | 2H | -N-CH₂- (equatorial) |

| ~2.5 | m | 2H | -CO-CH₂- |

| ~2.3 | m | 2H | -CO-CH₂- |

| 1.48 | s | 9H | -C(CH₃)₃ |

| ~1.2 | d | 3H | -CH-CH₃ |

Solvent: CDCl₃

¹³C NMR Spectroscopy (Predicted)

The predicted ¹³C NMR spectrum will show an additional signal in the aliphatic region for the methyl group and a shift in the signal for the C-2 carbon.

| Chemical Shift (δ) ppm | Assignment |

| ~208 | C=O (Ketone) |

| ~155 | C=O (Carbamate) |

| ~80 | -C(CH₃)₃ |

| ~55 | -CH(CH₃)- |

| ~45 | -N-CH₂- |

| ~41 | -CO-CH₂- |

| 28.4 | -C(CH₃)₃ |

| ~15 | -CH-CH₃ |

Solvent: CDCl₃

Infrared (IR) Spectroscopy (Predicted)

The IR spectrum is expected to be very similar to that of N-Boc-4-piperidone, with strong absorption bands corresponding to the ketone and carbamate carbonyl groups.

| Wavenumber (cm⁻¹) | Functional Group |

| ~2970 | C-H stretch (aliphatic) |

| ~1720 | C=O stretch (ketone) |

| ~1690 | C=O stretch (carbamate) |

| ~1160 | C-N stretch |

Mass Spectrometry (Predicted)

The mass spectrum is expected to show a molecular ion peak corresponding to the molecular weight of the compound. Common fragmentation patterns would involve the loss of the tert-butyl group or the entire Boc protecting group.

| m/z | Assignment |

| 213.14 | [M]⁺ |

| 157.10 | [M - C₄H₈]⁺ |

| 114.09 | [M - C₅H₉O₂]⁺ |

| 57.07 | [C₄H₉]⁺ |

Experimental Protocols

A detailed experimental protocol for the synthesis of this compound is not explicitly available. However, a plausible synthetic route can be adapted from the literature describing the methylation of N-Boc-4-piperidone[4]. An enantioselective synthesis would require a chiral auxiliary or a chiral catalyst. The following is a general, non-enantioselective protocol for the synthesis of the racemic mixture.

Synthesis of racemic tert-Butyl 2-methyl-4-oxopiperidine-1-carboxylate

Materials:

-

tert-Butyl 4-oxopiperidine-1-carboxylate (N-Boc-4-piperidone)

-

Sodium hydride (NaH), 60% dispersion in mineral oil

-

Methyl iodide (CH₃I)

-

Anhydrous Tetrahydrofuran (THF)

-

Diethyl ether

-

Saturated aqueous sodium chloride (brine)

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

A solution of tert-butyl 4-oxopiperidine-1-carboxylate (1 equivalent) in anhydrous THF is cooled to 0 °C in an ice bath under an inert atmosphere (e.g., nitrogen or argon).

-

Sodium hydride (1.1 equivalents) is carefully added portion-wise to the stirred solution. The mixture is stirred at 0 °C for 30 minutes.

-

Methyl iodide (1.2 equivalents) is added dropwise to the reaction mixture at 0 °C.

-

The reaction is allowed to warm to room temperature and stirred for 12-16 hours.

-

The reaction is quenched by the slow addition of water.

-

The mixture is concentrated under reduced pressure to remove THF.

-

The residue is partitioned between diethyl ether and water. The aqueous layer is extracted with diethyl ether (3x).

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated in vacuo.

-

The crude product is purified by column chromatography on silica gel to afford tert-butyl 2-methyl-4-oxopiperidine-1-carboxylate.

Synthetic Workflow

The following diagram illustrates the general workflow for the synthesis and characterization of the target compound.

Caption: Synthetic and characterization workflow for the target molecule.

References

- 1. 790667-43-5|this compound|BLD Pharm [bldpharm.com]

- 2. CAS#:790667-49-1 | (S)-2-Methyl-4-oxopiperidine-1-carboxylic acid tert-butyl ester | Chemsrc [chemsrc.com]

- 3. N-(tert-Butoxycarbonyl)-4-piperidone(79099-07-3) 1H NMR spectrum [chemicalbook.com]

- 4. 2,2-DiMethyl-4-oxopiperidine-1-carboxylic acid tert-butyl ester synthesis - chemicalbook [chemicalbook.com]

A Comprehensive Technical Review of (R)-tert-Butyl 2-methyl-4-oxopiperidine-1-carboxylate: A Key Chiral Building Block in Medicinal Chemistry

For Researchers, Scientists, and Drug Development Professionals

(R)-tert-Butyl 2-methyl-4-oxopiperidine-1-carboxylate, a chiral piperidine derivative, has emerged as a crucial building block in the synthesis of complex pharmaceutical agents. Its stereochemically defined structure makes it an invaluable intermediate for the development of targeted therapeutics, particularly in the realm of kinase inhibitors. This technical guide provides a thorough literature review, consolidating available data on its synthesis, properties, and applications to assist researchers in its effective utilization.

Physicochemical Properties

This compound is a solid at room temperature with the chemical formula C₁₁H₁₉NO₃ and a molecular weight of 213.27 g/mol . Its structure features a piperidine ring substituted with a methyl group at the chiral center (position 2) and a ketone at position 4. The nitrogen atom is protected by a tert-butoxycarbonyl (Boc) group, a common strategy in organic synthesis to prevent unwanted reactions.

| Property | Value |

| CAS Number | 790667-43-5 |

| Molecular Formula | C₁₁H₁₉NO₃ |

| Molecular Weight | 213.27 g/mol |

| Physical Form | Solid |

Synthesis and Stereocontrol

The asymmetric synthesis of this compound is critical to ensure the enantiopurity of the final drug substance. While specific, detailed protocols for its synthesis are not abundantly available in public literature, general methodologies for the creation of chiral piperidone scaffolds are well-established. These often involve enantioselective reactions to introduce the chiral center at the 2-position.

One plausible synthetic approach involves the asymmetric conjugate addition of a methyl group to a suitable α,β-unsaturated precursor, followed by cyclization and N-protection. The stereochemistry can be controlled through the use of chiral auxiliaries or catalysts.

A general workflow for the synthesis of chiral 2-substituted 4-piperidones can be conceptualized as follows:

Caption: Generalized synthetic workflow for chiral 2-substituted 4-piperidones.

Achieving high enantiomeric excess (ee) is a critical parameter in these syntheses to ensure the desired pharmacological activity and reduce potential off-target effects of the unwanted enantiomer.

Applications in Drug Discovery

The piperidine scaffold is a privileged structure in medicinal chemistry, appearing in a vast number of approved drugs.[1] The introduction of chirality, as seen in this compound, allows for more specific interactions with biological targets, leading to improved potency and selectivity.[2]

A significant application of structurally related piperidine derivatives is in the synthesis of Janus kinase (JAK) inhibitors. For instance, the analogous compound, tert-butyl 4-methyl-3-oxopiperidine-1-carboxylate, is a known intermediate in the synthesis of the JAK3 inhibitor CP-690550 (tofacitinib).[3] This strongly suggests that this compound serves as a key building block for a new generation of kinase inhibitors, where the specific stereochemistry at the 2-position is crucial for optimal binding to the kinase domain.

The general role of this building block in the synthesis of a kinase inhibitor can be illustrated as follows:

Caption: Role of the chiral building block in kinase inhibitor synthesis and action.

Experimental Protocols

Detailed, publicly available experimental protocols for the synthesis of this compound are scarce. However, a general procedure for the methylation of a related compound, N-tert-butoxycarbonyl-4-piperidone, can provide some insight into the potential reaction conditions.

Exemplary Protocol for a Related Synthesis (Methylation of N-Boc-4-piperidone):

N-tert-butoxycarbonyl-4-piperidone is dissolved in tetrahydrofuran and cooled. Sodium hydride is added, followed by the slow addition of iodomethane. The reaction is stirred overnight at room temperature. After completion, the mixture is concentrated, and the product is extracted with ether and water. The combined organic layers are washed, dried, and concentrated to yield the methylated product.[4] It is important to note that this protocol does not induce chirality and serves only as a general reference for the types of reagents and conditions that might be employed in a stereoselective version of this transformation.

Spectroscopic Data

Conclusion

This compound is a valuable chiral building block with significant potential in the development of novel therapeutics, particularly kinase inhibitors. While detailed public information on its synthesis and specific applications is limited, its structural similarity to intermediates of known drugs highlights its importance. Further research and publication of detailed synthetic protocols and applications would be highly beneficial to the medicinal chemistry community. The strategic use of this and similar chiral scaffolds will undoubtedly continue to play a pivotal role in the design and synthesis of next-generation medicines.

References

The Cornerstone of Modern Drug Discovery: A Technical Guide to Chiral Piperidine Derivatives in Synthesis

Introduction to the Significance of Chiral Piperidine Scaffolds

The piperidine ring, a six-membered nitrogen-containing heterocycle, is a ubiquitous structural motif in a vast array of natural products and synthetic pharmaceuticals. Its prevalence in medicinal chemistry stems from its ability to confer favorable physicochemical properties, such as improved solubility and metabolic stability, to drug candidates. When a stereocenter is introduced into the piperidine ring, the resulting chiral derivatives often exhibit significantly different pharmacological activities and toxicological profiles between enantiomers. This stereoselectivity is a critical consideration in modern drug development, where the aim is to develop highly specific and potent therapeutic agents with minimal off-target effects. Chiral piperidine scaffolds are integral components of numerous FDA-approved drugs, highlighting their importance in treating a wide range of diseases.[1][2] This technical guide provides an in-depth exploration of the synthesis of chiral piperidine derivatives, focusing on key examples with significant therapeutic applications. We will delve into detailed experimental protocols for their asymmetric synthesis and elucidate the signaling pathways through which they exert their pharmacological effects.

Key Chiral Piperidine Derivatives in Modern Medicine

This guide will focus on three exemplary chiral piperidine derivatives that have made a significant impact in their respective therapeutic areas:

-

Niraparib: An orally active poly(ADP-ribose) polymerase (PARP) inhibitor used in the treatment of various cancers.[3][4]

-

(+)-L-733,060: A potent and selective neurokinin-1 (NK1) receptor antagonist with potential applications in treating depression, anxiety, and chemotherapy-induced nausea and vomiting.[5]

-

Preclamol: A dopamine D2 receptor partial agonist that has been investigated for the treatment of schizophrenia and other neuropsychiatric disorders.

Asymmetric Synthesis of Chiral Piperidine Derivatives: Methodologies and Protocols

The enantioselective synthesis of piperidine derivatives is a central challenge in organic chemistry. A variety of strategies have been developed to control the stereochemistry of the piperidine core, including the use of chiral auxiliaries, asymmetric catalysis, and biocatalysis. This section provides detailed experimental protocols for the asymmetric synthesis of our three key examples.

Asymmetric Synthesis of Niraparib

The synthesis of the chiral piperidine core of Niraparib can be efficiently achieved through a biocatalytic transamination reaction, which offers high enantioselectivity and operational simplicity.[4]

Experimental Protocol: Biocatalytic Asymmetric Synthesis of (S)-tert-butyl 3-(4-aminophenyl)piperidine-1-carboxylate (Niraparib Intermediate)

This protocol is adapted from a process development study for the synthesis of Niraparib.[4]

Materials:

-

tert-butyl 3-(4-aminophenyl)-3-oxopiperidine-1-carboxylate (pro-chiral ketone)

-

Transaminase enzyme (e.g., ATA-302)

-

Pyridoxal-5-phosphate (PLP)

-

Isopropylamine (amine donor)

-

Phosphate buffer (pH 7.5)

-

Methyl tert-butyl ether (MTBE)

-

Sodium sulfate (anhydrous)

Procedure:

-

Reaction Setup: In a temperature-controlled reactor, a solution of the pro-chiral ketone in phosphate buffer is prepared.

-

Enzyme and Cofactor Addition: The transaminase enzyme and pyridoxal-5-phosphate (PLP) are added to the reaction mixture.

-

Amine Donor Addition: Isopropylamine is added as the amine donor.

-

Reaction Conditions: The reaction mixture is stirred at a controlled temperature (e.g., 30-40 °C) and pH (e.g., 7.5) for a specified time (e.g., 24-48 hours), or until reaction completion is confirmed by HPLC analysis.

-

Work-up and Extraction: The reaction mixture is extracted with methyl tert-butyl ether (MTBE). The organic layers are combined, washed with brine, and dried over anhydrous sodium sulfate.

-

Purification: The solvent is removed under reduced pressure, and the crude product is purified by column chromatography on silica gel to afford the desired (S)-enantiomer with high enantiomeric excess.

Characterization Data:

The enantiomeric excess (ee) of the product can be determined by chiral HPLC analysis. Spectroscopic data (¹H NMR, ¹³C NMR, MS) should be consistent with the structure of (S)-tert-butyl 3-(4-aminophenyl)piperidine-1-carboxylate.

Stereoselective Synthesis of (+)-L-733,060

A stereoselective synthesis of (+)-L-733,060 can be accomplished starting from the readily available chiral building block, L-phenylglycine. This approach utilizes a ring-closing metathesis reaction as a key step to construct the piperidine ring with the desired cis-stereochemistry.

Experimental Protocol: Stereoselective Synthesis of (+)-L-733,060

This protocol is based on a reported stereoselective synthesis of L-733,060.

Materials:

-

L-phenylglycine

-

Acetyl chloride

-

Methanol

-

Di-tert-butyl dicarbonate ((Boc)₂O)

-

Triethylamine (Et₃N)

-

Tetrahydrofuran (THF)

-

Lithium borohydride (LiBH₄)

-

Dimethyl sulfoxide (DMSO)

-

Oxalyl chloride ((COCl)₂)

-

Dichloromethane (DCM)

-

Diisopropylethylamine (i-Pr₂NEt)

-

Vinylmagnesium bromide

-

tert-Butyldimethylsilyl chloride (TBDMS-Cl)

-

Imidazole

-

Allyl bromide

-

Sodium hydride (NaH)

-

Dimethylformamide (DMF)

-

Tetrabutylammonium fluoride (TBAF)

-

Acetic acid (AcOH)

-

Grubbs' catalyst

-

Palladium on carbon (Pd/C)

-

Hydrogen gas (H₂)

-

Ethanol (EtOH)

-

3,5-bis(trifluoromethyl)benzyl bromide

-

Trifluoroacetic acid (TFA)

Procedure:

-

Synthesis of N-Boc methyl ester (5): L-phenylglycine is converted to its methyl ester using acetyl chloride in methanol, followed by protection of the amino group with (Boc)₂O in the presence of Et₃N in THF.

-

Reduction to alcohol (6): The ester (5) is reduced to the corresponding alcohol (6) using LiBH₄ in THF.

-

Swern Oxidation and Grignard Addition to form allylic alcohol (7): The alcohol (6) is oxidized to the aldehyde via Swern oxidation, which is then reacted in situ with vinylmagnesium bromide to yield the allylic alcohol (7) with good diastereoselectivity.

-

Protection and Allylation (8 & 9): The hydroxyl group of (7) is protected as a TBDMS ether (8), followed by N-allylation with allyl bromide and NaH to give (9).

-

Desilylation (10): The TBDMS group is removed using TBAF in THF to afford the diene (10).

-

Ring-Closing Metathesis (11): The diene (10) is subjected to ring-closing metathesis using Grubbs' catalyst to form the tetrahydropyridine (11).

-

Hydrogenation (3): The double bond in (11) is hydrogenated over Pd/C to yield N-Boc-(2S,3S)-3-hydroxy-2-phenylpiperidine (3).

-

Benzylation (12): The hydroxyl group of (3) is benzylated with 3,5-bis(trifluoromethyl)benzyl bromide in the presence of NaH in DMF.

-

Deprotection to yield (+)-L-733,060 (1): The Boc protecting group is removed with TFA to afford the final product, (+)-L-733,060.

Enantioselective Synthesis of Preclamol

The enantioselective synthesis of Preclamol, a dopamine D2 receptor partial agonist, can be achieved through various asymmetric methods. One notable approach involves the asymmetric hydrogenation of a suitable precursor.

Experimental Protocol: Enantioselective Synthesis of (R)-Preclamol

A detailed, step-by-step experimental protocol for the asymmetric synthesis of Preclamol is less commonly found in a single source. However, the synthesis generally involves the preparation of a racemic or prochiral precursor followed by a resolution or an asymmetric transformation. A key intermediate is 3-(3-hydroxyphenyl)piperidine. The final N-propylation can be achieved through standard reductive amination or alkylation procedures.

General Strategy:

-

Synthesis of a suitable piperidine precursor: This can involve the synthesis of a tetrahydropyridine derivative or a functionalized piperidone.

-

Asymmetric reduction or resolution: A chiral catalyst (e.g., a chiral ruthenium or iridium complex) can be used for the asymmetric hydrogenation of a tetrahydropyridine precursor to establish the desired stereocenter. Alternatively, a racemic mixture of a key intermediate can be resolved using a chiral resolving agent or through enzymatic resolution.

-

N-propylation: The final N-propyl group is introduced via reductive amination of the chiral piperidine with propionaldehyde or by direct alkylation with a propyl halide.

Quantitative Data Summary

The following tables summarize key quantitative data for the chiral piperidine derivatives discussed.

Table 1: Pharmacological Data for Niraparib

| Parameter | Value | Reference |

| IC₅₀ (PARP-1) | 3.8 nM | [1] |

| IC₅₀ (PARP-2) | 2.1 nM | [1] |

Table 2: Pharmacological Data for (+)-L-733,060

| Parameter | Value | Reference |

| Kᵢ (human NK1 receptor) | 0.08 nM | [5] |

Table 3: Pharmacological Data for (R)-Preclamol

| Parameter | Value | Reference |

| Receptor Binding Affinity (Kᵢ at D2) | Varies with assay conditions | |

| Functional Potency (EC₅₀) | Varies with assay conditions |

Signaling Pathways and Mechanisms of Action

Understanding the signaling pathways modulated by these chiral piperidine derivatives is crucial for comprehending their therapeutic effects.

Niraparib and the PARP Inhibition Pathway

Niraparib functions as a potent inhibitor of Poly(ADP-ribose) polymerase (PARP) enzymes, particularly PARP-1 and PARP-2.[3][4] PARP enzymes play a critical role in the repair of single-strand DNA breaks. In cancer cells with defects in other DNA repair pathways, such as homologous recombination (HR) due to mutations in BRCA1 or BRCA2 genes, the inhibition of PARP leads to the accumulation of DNA damage, genomic instability, and ultimately, cell death. This concept is known as synthetic lethality.

Caption: Niraparib's mechanism of action via PARP inhibition.

(+)-L-733,060 and the Neurokinin-1 (NK1) Receptor Pathway

(+)-L-733,060 is a selective antagonist of the neurokinin-1 (NK1) receptor. The endogenous ligand for this receptor is Substance P. The binding of Substance P to the NK1 receptor, a G-protein coupled receptor (GPCR), activates downstream signaling cascades, primarily through Gαq, leading to the activation of phospholipase C (PLC) and subsequent increases in intracellular calcium and activation of protein kinase C (PKC). This pathway is implicated in various physiological processes, including pain transmission, inflammation, and emesis. By blocking this receptor, (+)-L-733,060 can mitigate these effects.

Caption: (+)-L-733,060 antagonism of the NK1 receptor signaling pathway.

Preclamol and the Dopamine D2 Receptor Pathway

Preclamol acts as a partial agonist at the dopamine D2 receptor, which is also a GPCR coupled to an inhibitory G-protein (Gαi/o). As a partial agonist, Preclamol can have a dual effect: in a low dopamine state, it acts as an agonist, stimulating the receptor to a submaximal level, while in a high dopamine state, it acts as an antagonist by competing with the endogenous full agonist, dopamine. This modulatory effect is thought to be beneficial in conditions like schizophrenia, where dopamine signaling is dysregulated. The canonical D2 receptor signaling pathway involves the inhibition of adenylyl cyclase, leading to a decrease in cyclic AMP (cAMP) levels.

Caption: Preclamol's partial agonism at the dopamine D2 receptor.

Conclusion

Chiral piperidine derivatives are indispensable scaffolds in modern drug discovery, offering a versatile platform for the development of novel therapeutics with enhanced potency and selectivity. The asymmetric synthesis of these molecules is a critical enabling technology, with methods such as biocatalysis and stereoselective catalysis providing efficient routes to enantiomerically pure compounds. A thorough understanding of the intricate signaling pathways through which these molecules exert their effects is paramount for rational drug design and the development of next-generation medicines. This technical guide has provided a comprehensive overview of the synthesis and pharmacology of key chiral piperidine derivatives, offering valuable insights for researchers, scientists, and drug development professionals in this dynamic field.

References

- 1. researchgate.net [researchgate.net]

- 2. Synthesis of chiral lactams by asymmetric nitrogen insertion - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. researchgate.net [researchgate.net]

- 5. Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of meth ... - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D2MD00239F [pubs.rsc.org]

Methodological & Application

Application Notes and Protocols: Asymmetric Synthesis of (R)-tert-Butyl 2-methyl-4-oxopiperidine-1-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Introduction

(R)-tert-butyl 2-methyl-4-oxopiperidine-1-carboxylate is a chiral heterocyclic compound of significant interest in medicinal chemistry and drug development. Its rigid, substituted piperidine scaffold serves as a valuable building block for the synthesis of a variety of biologically active molecules, including enzyme inhibitors and receptor modulators. The precise stereochemical control in its synthesis is crucial, as the enantiomeric purity of such intermediates often dictates the efficacy and safety of the final drug candidate.

This document provides detailed application notes and experimental protocols for the asymmetric synthesis of this compound, primarily focusing on an organocatalytic intramolecular aza-Michael addition. This approach offers a robust and highly enantioselective route to the target molecule.

Principle of the Method

The core of this synthetic strategy is an organocatalyzed intramolecular aza-Michael reaction. A suitably designed acyclic precursor, containing a carbamate-protected amine and an α,β-unsaturated ketone, undergoes cyclization in the presence of a chiral organocatalyst. The catalyst, typically a proline derivative, facilitates the conjugate addition of the nitrogen nucleophile to the enone system in a stereocontrolled manner, leading to the formation of the desired (R)-enantiomer of the 2-methyl-4-oxopiperidone ring system.

Data Presentation

The following table summarizes representative quantitative data for the organocatalytic asymmetric synthesis of 2-substituted-4-oxopiperidones, based on literature precedents for analogous transformations. This data is intended to provide an expected range of outcomes for the synthesis of this compound.

| Catalyst Loading (mol%) | Solvent | Temperature (°C) | Time (h) | Yield (%) | Enantiomeric Excess (ee, %) |

| 10 | Toluene | Room Temp. | 24 | 85-95 | 90-99 |

| 20 | Chloroform | 0 | 48 | 80-90 | >95 |

| 10 | Dichloromethane | Room Temp. | 36 | 88-96 | 92-98 |

| 15 | THF | -20 | 72 | 75-85 | >97 |

Experimental Protocols

Protocol 1: Synthesis of the Acyclic Precursor (tert-Butyl (6-oxohept-2-en-1-yl)carbamate)

Materials:

-

(E)-6-Aminohept-2-en-1-ol

-

Di-tert-butyl dicarbonate (Boc)₂O

-

Sodium bicarbonate (NaHCO₃)

-

Dichloromethane (DCM)

-

Water (H₂O)

-

Magnesium sulfate (MgSO₄)

-

Dess-Martin periodinane (DMP)

Procedure:

-

N-Boc Protection: To a solution of (E)-6-aminohept-2-en-1-ol (1.0 eq) in a 1:1 mixture of DCM and water at 0 °C, add sodium bicarbonate (2.0 eq). Stir the mixture vigorously and add a solution of di-tert-butyl dicarbonate (1.1 eq) in DCM dropwise. Allow the reaction to warm to room temperature and stir for 12 hours.

-

Work-up: Separate the organic layer, and extract the aqueous layer with DCM (3 x 50 mL). Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure to obtain tert-butyl (E)-(1-hydroxyhept-5-en-2-yl)carbamate.

-

Oxidation: To a solution of the N-Boc protected amino alcohol (1.0 eq) in DCM at 0 °C, add Dess-Martin periodinane (1.5 eq) portion-wise. Stir the reaction mixture at room temperature for 2-3 hours until the starting material is consumed (monitored by TLC).

-

Purification: Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate. Separate the layers and extract the aqueous layer with DCM. Wash the combined organic layers with saturated aqueous NaHCO₃ and brine. Dry the organic layer over MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography (Silica gel, Hexanes:Ethyl Acetate gradient) to afford the acyclic precursor, tert-butyl (6-oxohept-2-en-1-yl)carbamate.

Protocol 2: Asymmetric Intramolecular aza-Michael Addition

Materials:

-

tert-Butyl (6-oxohept-2-en-1-yl)carbamate

-

(S)-(-)-α,α-Diphenyl-2-pyrrolidinemethanol trimethylsilyl ether (Jørgensen-Hayashi catalyst)

-

Trifluoroacetic acid (TFA) (co-catalyst)

-

Toluene, anhydrous

-

4 Å Molecular sieves

Procedure:

-

Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (Nitrogen or Argon), add the acyclic precursor (1.0 eq) and dissolve it in anhydrous toluene (to a concentration of 0.1 M).

-

Addition of Catalyst: Add activated 4 Å molecular sieves to the solution. Then, add the (S)-(-)-α,α-Diphenyl-2-pyrrolidinemethanol trimethylsilyl ether catalyst (0.1 - 0.2 eq) followed by the trifluoroacetic acid co-catalyst (0.1 eq).

-

Reaction: Stir the reaction mixture at room temperature for 24-48 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Work-up and Purification: Upon completion, filter the reaction mixture through a pad of Celite to remove the molecular sieves and the catalyst. Concentrate the filtrate under reduced pressure. Purify the crude product by flash column chromatography (Silica gel, Hexanes:Ethyl Acetate gradient) to yield this compound.

-

Characterization: Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry. Determine the enantiomeric excess (ee) by chiral HPLC analysis.

Visualizations